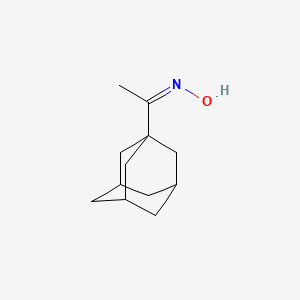

(1Z)-1-(1-adamantyl)ethanone oxime

Description

Contextualization of Adamantane (B196018) Scaffolds in Contemporary Chemical Research

Adamantane is a tricyclic hydrocarbon with a highly symmetrical and rigid diamondoid structure. researchgate.net This unique three-dimensional framework has garnered considerable attention in medicinal chemistry and materials science. researchgate.netpublish.csiro.au The incorporation of the bulky, lipophilic adamantane moiety into molecular designs can significantly influence a compound's physicochemical properties. researchgate.netpublish.csiro.au

In drug discovery, adamantane scaffolds are used to:

Improve Pharmacological Properties : The adamantane group can enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.goveurekaselect.com Its bulk can shield nearby functional groups from metabolic degradation, thereby increasing the drug's duration of action. researchgate.net

Serve as a Rigid Scaffold : The rigidity of the adamantane cage allows for the precise positioning of functional groups, which can lead to optimized potency and selectivity for specific biological targets. researchgate.net

Increase Lipophilicity : The hydrocarbon nature of adamantane increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. researchgate.net

Escape 'Flatland' : It provides a three-dimensional alternative to commonly used flat aromatic rings in drug design. researchgate.netpublish.csiro.au

Derivatives of adamantane have found applications as antiviral, antibacterial, and antifungal agents, as well as treatments for neurological disorders like Alzheimer's and Parkinson's disease. researchgate.netpublish.csiro.au The introduction of heteroatoms, such as nitrogen, into the adamantane cage to form azaadamantanes, further expands the chemical space and potential biological activities of this scaffold. nih.gov

Fundamental Significance of the Oxime Functional Group in Organic Chemistry

An oxime is a functional group with the general formula RR'C=N-OH, formed by the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgtestbook.com This reaction is a reliable method for the identification of aldehydes and ketones, as the resulting oximes are often crystalline solids with distinct melting points. wikipedia.orgbritannica.com

The oxime functional group is characterized by several key features:

Structure and Isomerism : Oximes can exist as two geometric isomers, syn and anti, depending on the orientation of the hydroxyl group relative to the substituents on the carbon atom. wikipedia.org These isomers are often stable enough to be separated. wikipedia.org

Reactivity : Oximes are reactive compounds that can undergo a variety of chemical transformations. numberanalytics.com They can be reduced to amines, dehydrated to nitriles (in the case of aldoximes), or rearranged to amides, a reaction famously applied in the industrial synthesis of caprolactam for nylon-6 production. britannica.com

Acidity and Basicity : Oximes exhibit properties of both weak acids and weak bases. testbook.com

Spectroscopic Signature : In infrared spectroscopy, oximes show characteristic bands for O-H, C=N, and N-O bond stretching. wikipedia.org

The versatility of the oxime group makes it a valuable intermediate in the synthesis of a wide range of nitrogen-containing compounds, including pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net

Rationale for Investigating (1Z)-1-(1-adamantyl)ethanone oxime: Synergistic Structural Features and Research Potential

The investigation into This compound is driven by the potential for synergistic effects arising from the combination of the adamantane scaffold and the oxime functional group. The rigid and bulky adamantane cage is directly attached to the ethanone (B97240) oxime moiety, creating a molecule with distinct structural and electronic properties.

Research into related adamantane-containing oximes has highlighted this potential. For instance, studies on 1-alkyl-2-adamantanone oximes, which were subsequently converted to amines, demonstrated that the interplay between the adamantane core and the functional group at the C2 position could lead to significant biological activity. nih.gov In some cases, a synergistic effect between the lipophilicity of an alkyl chain on the adamantane and the C2 functionality was observed to enhance trypanocidal activity. nih.gov

Furthermore, the stability of radicals derived from oximes can be influenced by the steric bulk of the attached groups. The di-(1-adamantyl)iminoxyl radical, for example, is noted for its stability, a property attributed to the bulky adamantyl groups. beilstein-journals.org This suggests that the adamantane group in this compound could influence the reactivity and stability of the oxime moiety and any derived intermediates. The synthesis of such compounds typically involves the reaction of the corresponding ketone (1-adamantyl ethanone) with hydroxylamine. nih.govarpgweb.com

The unique combination of a conformationally locked, lipophilic cage with a reactive and versatile functional group makes this compound and related structures promising candidates for further investigation in materials science and as intermediates in the synthesis of novel bioactive compounds. The specific (Z)-configuration indicates a particular spatial arrangement at the C=N double bond, which can be crucial for its interaction with biological targets or its behavior in subsequent chemical reactions.

Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-[1-(1-adamantyl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-8(13-14)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11,14H,2-7H2,1H3/b13-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWUKHMRBUCWRA-JYRVWZFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 1z 1 1 Adamantyl Ethanone Oxime

Direct Synthetic Routes to (1Z)-1-(1-adamantyl)ethanone oxime

The principal method for synthesizing this compound involves the direct reaction of a suitable adamantyl ketone precursor with hydroxylamine (B1172632) or its salts. The stereochemical outcome of this reaction is a key consideration, with the Z-isomer often being the thermodynamically favored product.

Condensation Reactions with Hydroxylamine and its Salts

The most common and straightforward approach to synthesizing this compound is the condensation reaction between 1-adamantyl ethanone (B97240) and hydroxylamine or its hydrochloride salt. numberanalytics.commasterorganicchemistry.com This reaction is typically performed in a suitable solvent, such as ethanol, and can be catalyzed by an acid or a base. numberanalytics.com The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to yield the oxime. numberanalytics.commasterorganicchemistry.com

The reaction conditions can be varied to optimize the yield and purity of the desired oxime. Factors such as temperature, reaction time, and the choice of catalyst can influence the outcome. numberanalytics.com For instance, the use of hydroxylamine hydrochloride often requires the addition of a base, like sodium carbonate or pyridine, to liberate the free hydroxylamine for the reaction to proceed efficiently. mdpi.comsemanticscholar.org

Table 1: Representative Condensation Reactions for Oxime Synthesis

| Starting Ketone | Reagents | Catalyst | Solvent | Product | Ref |

| 1-Adamantyl ethanone | Hydroxylamine hydrochloride | Pyridine | Ethanol | This compound | numberanalytics.com |

| Acetophenone | Hydroxylamine hydrochloride | Sodium acetate | Aqueous ethanol | Acetophenone oxime | uou.ac.in |

| Cyclohexanone | Hydroxylamine | HCl | - | Cyclohexanone oxime | numberanalytics.com |

Precursor Chemistry and Stereoselective Approaches for Z-Isomer Control

The stereochemistry of the resulting oxime, designated as E or Z, is determined by the relative orientation of the hydroxyl group and the larger substituent on the carbon atom of the C=N double bond. uou.ac.in In the case of this compound, the adamantyl group is significantly bulkier than the methyl group, which generally favors the formation of the Z-isomer due to steric hindrance. pku.edu.cn

Traditional synthesis methods often rely on the steric bulk of the substituents to control the stereoselectivity of oxime formation. pku.edu.cn The bulky adamantyl group directs the hydroxylamine to attack from the less hindered face of the ketone, leading predominantly to the Z configuration. While this inherent steric bias is advantageous, achieving high stereoselectivity may sometimes require careful optimization of reaction conditions or the use of specific catalytic systems. mdpi.com Research into stereoselective synthesis has explored various strategies, although much of the literature focuses on other classes of oximes. pku.edu.cn However, the principles of minimizing steric interactions remain a guiding factor in predicting and controlling the formation of the Z-isomer of adamantyl-containing oximes. pku.edu.cnmdpi.com

Elucidation of Reaction Mechanisms for this compound Formation

The formation of an oxime from a ketone and hydroxylamine proceeds through a well-established nucleophilic addition-elimination mechanism. numberanalytics.commasterorganicchemistry.com The reaction is typically initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 1-adamantyl ethanone. This step is often catalyzed by an acid, which protonates the carbonyl oxygen, increasing its electrophilicity. numberanalytics.com

Methodological Advancements and Optimization Strategies in Adamantyl Oxime Synthesis

While the fundamental condensation reaction remains the cornerstone of adamantyl oxime synthesis, advancements have been made to improve yields, reduce reaction times, and enhance stereoselectivity. These often involve the use of different catalytic systems or reaction conditions.

For instance, Lewis acid catalysis has been explored to enhance the reactivity of nitriles towards hydroxylamine in the synthesis of amidoximes, a related class of compounds. mdpi.com Although not directly applied to the synthesis of this compound from the ketone in the reviewed literature, such strategies could potentially be adapted. The use of metal-mediated approaches has also been reported for the synthesis of various oximes, sometimes involving C-H bond activation, which could offer alternative synthetic pathways in the future. acs.org

Optimization of traditional methods often involves a systematic study of reaction parameters. For example, in the synthesis of 1-adamantylamidoxime, researchers found that using a catalytic amount of aluminum chloride and conducting the reaction in a concentrated medium significantly improved the yield. mdpi.com Similar systematic optimization of solvent, temperature, and catalyst concentration could be applied to the synthesis of this compound to maximize the yield of the desired Z-isomer.

Chemical Transformations and Derivatization Strategies of 1z 1 1 Adamantyl Ethanone Oxime

Reactivity Profiles of the Oxime Moiety

The oxime group (C=N-OH) in (1Z)-1-(1-adamantyl)ethanone oxime is the primary site of chemical reactivity, enabling a variety of transformations.

O-Functionalization Reactions: Esterification and Etherification

The hydroxyl group of the oxime is amenable to functionalization through esterification and etherification, leading to the formation of oxime esters and ethers. These reactions are significant as they can modify the compound's properties and introduce new functionalities.

Esterification: this compound can be esterified by reacting it with acyl chlorides or anhydrides. For example, treatment with p-toluenesulfonyl chloride in the presence of a base yields the corresponding O-tosyl oxime. researchgate.net This transformation is often carried out in a solvent like tetrahydrofuran (B95107) at reduced temperatures. researchgate.net The resulting oxime esters, particularly those with sulfonate groups, have been investigated as photoacid generators in deep ultraviolet (DUV) lithography due to their good transparency and high quantum yields of acid generation. researchgate.net

A series of novel 1-(adamantan-1-yl)ethanone oxime esters containing a pyridinyl moiety have been synthesized and evaluated for their antifungal activities. researchgate.netgrafiati.com These compounds are typically prepared by integrating pyridinyl, adamantyl, and benzoyl moieties into a single molecule. researchgate.net

Etherification: The synthesis of oxime ethers from this compound can be achieved by reacting the oxime with alkyl or benzyl (B1604629) halides in the presence of a base like potassium carbonate or potassium hydroxide. nih.gov These reactions often take place in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov Adamantane (B196018) oxime ethers have been tested for their anti-inflammatory activity. ksu.edu.sa

Table 1: Examples of O-Functionalization Reactions

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| This compound | p-toluenesulfonyl chloride | O-tosyl oxime ester | researchgate.net |

| This compound | Pyridinyl-containing acyl chloride | Oxime ester | researchgate.netgrafiati.com |

Reductive Transformations to Amines and Hydroxylamines

The reduction of the oxime group provides a direct route to primary amines and hydroxylamines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. mdpi.com

Reduction to Amines: A variety of reducing agents can be employed to convert this compound to 1-(1-adamantyl)ethanamine. Common methods include the use of sodium borohydride (B1222165) in the presence of a catalyst like copper nanoparticles on charcoal, which has been shown to be an efficient system for the reduction of various oximes. shirazu.ac.ir Other effective reducing systems include zinc dust in acetic acid or with ammonium (B1175870) formate (B1220265) in methanol. sciencemadness.org The use of lithium in low molecular weight amines like ethylenediamine (B42938) has also been reported for the reduction of oximes to their corresponding amines. cmu.edu The resulting 1-(1-adamantyl)ethanamine can be a precursor for the synthesis of other derivatives, such as 1-(1-isocyanoethyl)adamantane. semanticscholar.org

Reduction to Hydroxylamines: The synthesis of N-(1-adamantyl)hydroxylamine derivatives can be achieved through the controlled reduction of the corresponding nitrosoadamantane. While direct reduction of the oxime to a hydroxylamine (B1172632) is less common, careful selection of reagents and reaction conditions can favor the formation of hydroxylamines over amines. mdpi.com

Table 2: Reagents for the Reduction of Adamantyl Oxime Derivatives

| Product Type | Reducing Agent/System | Reference |

|---|---|---|

| Primary Amine | NaBH4 / Nano Cu / Charcoal | shirazu.ac.ir |

| Primary Amine | Zinc dust / Acetic Acid | sciencemadness.org |

| Primary Amine | Lithium / Ethylenediamine | cmu.edu |

| Primary Amine | Raney Ni / H2 | mdpi.com |

Molecular Rearrangements, Including Beckmann Rearrangement Pathways

This compound can undergo molecular rearrangements, with the Beckmann rearrangement being the most prominent. This reaction transforms the oxime into a substituted amide and is a powerful tool for carbon-nitrogen bond formation. wikipedia.org

The Beckmann rearrangement is typically catalyzed by acids such as sulfuric acid, polyphosphoric acid, or via reagents like tosyl chloride and thionyl chloride. wikipedia.org The reaction proceeds through the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgnumberanalytics.com In the case of this compound, the adamantyl group migrates to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. numberanalytics.commasterorganicchemistry.com This intermediate is then trapped by water and undergoes tautomerization to yield N-(1-adamantyl)acetamide. masterorganicchemistry.com

The conditions for the Beckmann rearrangement can be modified to favor the formation of other products. For instance, using sulfur-fluoride reagents can lead to imidoyl fluoride (B91410) intermediates, which can then be converted to amidines or imidates by reacting with amine or alcohol nucleophiles, respectively. brynmawr.edu

Cycloaddition Reactions and Formation of Heterocyclic Systems via Oxime Intermediates

The oxime functionality in this compound can serve as a precursor for the synthesis of various heterocyclic compounds. The oxime can be converted into reactive intermediates that participate in cycloaddition reactions.

While direct cycloaddition reactions with this compound are not extensively documented, the derived amine, N-(1-adamantyl)acetamide, obtained from the Beckmann rearrangement, can be a starting point for synthesizing adamantane-containing heterocycles. For instance, adamantane-containing Schiff bases, formed from the condensation of adamantyl amines with aldehydes, can undergo cyclization reactions with various reagents to form six- and seven-membered heterocyclic rings like 1,3-thiazinan-4-ones and 1,3-oxazepin-4,7-diones. uobaghdad.edu.iq

Furthermore, adamantane derivatives can be incorporated into heterocyclic systems through various synthetic strategies. nih.govelsevierpure.com

Reactions Involving the Adamantane Core Influenced by Oxime Functionality

The bulky and electron-donating nature of the adamantane group influences the reactivity of the attached oxime. Conversely, the oxime functionality can direct reactions on the adamantane core itself, although this is less common due to the high stability of the adamantane cage. The primary influence of the adamantane core is steric; its bulk can hinder the approach of reagents to the oxime group.

Electrophilic substitution reactions on the adamantane core, such as halogenation or nitration, can occur at the bridgehead positions. The presence of the oxime group can potentially influence the regioselectivity of these substitutions, though the directing effects are generally weak compared to more strongly activating or deactivating groups.

Transition Metal-Catalyzed Reactions of Adamantyl Oximes

Transition metal catalysis offers efficient and selective methods for the transformation of oximes, including this compound.

Palladium and copper-catalyzed cross-coupling reactions are valuable for synthesizing complex derivatives. For instance, palladium-catalyzed intramolecular aza-Heck cyclizations and copper-catalyzed aminations with ketone oximes as internal oxidants are established methods. rsc.org Copper-catalyzed reactions of oxime acetates with aldehydes can lead to the formation of highly substituted pyridines. rsc.org

Lewis acid-promoted reactions of protected adamantyl oximes with various nucleophiles can yield amino-adamantanes. mdpi.comresearchgate.net Rhodium(II) catalysts have been used for site-selective nitrenoid insertions. mdpi.com Iron-catalyzed intramolecular N-arylation of O-acetyl oximes has been employed for the synthesis of phenanthridine (B189435) derivatives from 2-biarylketone oximes. rsc.org

Advanced Structural Characterization and Stereochemical Analysis of 1z 1 1 Adamantyl Ethanone Oxime

Application of Advanced Spectroscopic Techniques for Structural Elucidation (NMR, IR, HRMS)

The definitive structure of (1Z)-1-(1-adamantyl)ethanone oxime is established through a combination of spectroscopic methods, each providing complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are indispensable for mapping the molecular structure. The adamantyl cage exhibits characteristic signals. In ¹H NMR, the protons on the adamantyl cage typically appear as a set of broad singlets or multiplets in the range of δ 1.6-2.0 ppm. The methyl group protons adjacent to the oxime function would present a sharp singlet, while the hydroxyl proton of the oxime is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration.

In ¹³C NMR, the adamantyl group shows four distinct signals corresponding to the quaternary, methine (CH), and methylene (B1212753) (CH₂) carbons. The C=N carbon of the oxime group is a key diagnostic signal, appearing significantly downfield. rsc.orgrsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound Note: These are typical chemical shift ranges based on analogous structures. Actual values may vary based on solvent and experimental conditions.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Hydroxyl | Variable (e.g., 8.0-10.5) | Broad Singlet | N-OH |

| Adamantyl | ~1.7-2.0 | Multiplets | Adamantyl-H |

| Methyl | ~2.1 | Singlet | CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Oxime Carbon | ~155-165 | C =N |

| Adamantyl C (quaternary) | ~38-42 | Adamantyl-C |

| Adamantyl CH₂ | ~36-38 | Adamantyl-C H₂ |

| Adamantyl CH | ~28-30 | Adamantyl-C H |

| Methyl Carbon | ~12-18 | C H₃ |

Infrared (IR) Spectroscopy IR spectroscopy is used to confirm the presence of the oxime functional group. A characteristic broad absorption band for the O-H stretch is expected in the region of 3100-3500 cm⁻¹. researchgate.net The C=N double bond of the oxime typically shows a medium intensity absorption band around 1640-1690 cm⁻¹. researchgate.net The C-H stretching and bending vibrations of the adamantyl and methyl groups would also be present.

High-Resolution Mass Spectrometry (HRMS) HRMS provides an exact mass measurement of the molecule, allowing for the unambiguous determination of its elemental formula (C₁₂H₁₉NO). Techniques like electrospray ionization (ESI) are commonly used. The calculated mass for the protonated molecule [M+H]⁺ would be compared against the experimentally measured value to confirm the composition with high precision. rsc.orgacs.org

X-ray Crystallographic Analysis of this compound and Closely Related Analogs

X-ray crystallography offers the most definitive insight into the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related analogs provides a robust model for its expected solid-state conformation.

For instance, the crystal structure of (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime reveals key features applicable to other (Z)-oximes. nih.gov In this analog, the molecule is nearly planar, and the conformation across the C=N bond is syn, meaning the hydroxyl group is on the same side as the more sterically demanding substituent (the benzofuran (B130515) ring). nih.gov This suggests that in this compound, the hydroxyl group and the bulky adamantyl group are also on the same side of the C=N bond.

Furthermore, crystallographic studies on other oximes often reveal extensive intermolecular hydrogen bonding networks. The hydroxyl group of one oxime molecule typically forms a hydrogen bond with the nitrogen atom of a neighboring molecule, leading to the formation of dimers or extended chains in the crystal lattice.

Table 2: Representative Crystallographic Data from a Related Analog, (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₉NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5727 (12) |

| b (Å) | 4.7303 (8) |

| c (Å) | 18.756 (2) |

| β (°) | 96.178 (6) |

| V (ų) | 844.4 (2) |

This data provides a foundational understanding of the packing and unit cell dimensions that could be expected for crystalline adamantyl oxime derivatives.

Conformational Analysis and Determination of Isomeric Purity

The stereochemistry of this compound is defined by the geometry of the C=N double bond. Due to the high rotational barrier of this bond, oximes of unsymmetrical ketones can exist as two distinct geometric isomers, designated as (E) and (Z). uou.ac.in

Conformational Analysis The designation (1Z) is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the groups attached to the C=N double bond. For the nitrogen atom, the hydroxyl (-OH) group has higher priority than the electron lone pair. For the carbon atom, the 1-adamantyl group has higher priority than the methyl group. In the (Z)-isomer, the two higher-priority groups (the -OH and the 1-adamantyl group) are on the same side (Zusammen) of the double bond. uou.ac.in

Isomeric Purity The synthesis of 1-(1-adamantyl)ethanone oxime can potentially yield a mixture of both (Z) and (E) isomers. Therefore, the determination of isomeric purity is crucial. The (1Z) designation implies that this is the predominant or isolated isomer. Analytical techniques such as NMR spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC) can be employed to detect and quantify the presence of the minor (1E)-isomer. In NMR, the two isomers would give rise to distinct sets of signals for the methyl and adamantyl protons, allowing for their integration and the calculation of the isomeric ratio. juniperpublishers.com

Table 3: Comparison of (Z) and (E) Isomers of 1-(1-adamantyl)ethanone oxime

| Isomer | This compound | (1E)-1-(1-adamantyl)ethanone oxime |

| Structure |  |  |

| Description | The -OH group and the adamantyl group are on the same side of the C=N bond. | The -OH group and the adamantyl group are on opposite sides of the C=N bond. |

(Structural images are illustrative representations)

Chiral Recognition and Enantioselective Synthesis Approaches for Adamantyl Oxime Derivatives

This compound, as constituted, is an achiral molecule because there is no stereogenic center and it possesses a plane of symmetry. However, its framework serves as a valuable scaffold for the development of chiral adamantyl oxime derivatives. Chirality can be introduced by modifying the structure, for example, by replacing the methyl group with a different substituent or by introducing chirality within the adamantyl cage itself.

Enantioselective Synthesis The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. nih.gov For adamantyl oxime derivatives, enantioselective synthesis could be approached in several ways:

Asymmetric Hydrogenation: The C=N bond of an oxime can be asymmetrically hydrogenated using a chiral transition-metal catalyst to produce a chiral amine. acs.org If a prochiral adamantyl ketone oxime derivative is used, this method can yield enantiomerically enriched adamantyl-containing amines, which are valuable building blocks. nih.gov

Kinetic Resolution: A racemic mixture of a chiral adamantyl oxime derivative could be resolved through a dynamic kinetic resolution process. This involves using a chiral catalyst that selectively reacts with one enantiomer faster than the other, allowing for the isolation of one enantiomer in high purity. nih.gov

Chiral Recognition Chiral molecules have the ability to differentiate between the enantiomers of other chiral compounds, a process known as chiral recognition. mdpi.com Chiral adamantyl derivatives, including oximes, can be applied in this context. For example, enantiomerically pure adamantyl compounds can be incorporated into chiral stationary phases (CSPs) for HPLC, which are used to separate racemic mixtures. The rigid and well-defined structure of the adamantyl group can contribute to effective chiral discrimination. rsc.org The development of chiral macrocycles containing recognizable units, such as oximes, has also been shown to be effective for the recognition of chiral molecules and ions. rsc.org

Computational and Theoretical Investigations of 1z 1 1 Adamantyl Ethanone Oxime

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of (1Z)-1-(1-adamantyl)ethanone oxime. nrel.govmdpi.com These calculations provide a detailed picture of the molecule's geometry, electron distribution, and energetic properties.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's reactivity. These descriptors provide a quantitative measure of the molecule's tendency to interact with other chemical species. mdpi.comresearchgate.net

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. Lower values indicate easier electron donation. mdpi.com |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. Higher values indicate a greater tendency to accept electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. Higher values indicate greater stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the electrophilic character of a molecule. |

This table outlines key reactivity descriptors derived from quantum chemical calculations. The values are dependent on the level of theory and basis set used in the computation.

Calculations on related molecules show that the oxime group, with its nitrogen and oxygen heteroatoms, creates distinct regions of electron density. researchgate.net The molecular electrostatic potential (MEP) map, another output of quantum calculations, visually represents the charge distribution, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting intermolecular interactions.

Molecular Dynamics and Docking Simulations for Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, might bind to a receptor or other macromolecule.

Molecular Docking: Docking studies predict the preferred orientation of a molecule when it binds to a target, typically a protein. nih.gov The process involves sampling numerous possible conformations of the ligand within the binding site and scoring them based on a function that estimates the binding affinity. acs.org For adamantane (B196018) derivatives, the bulky adamantyl cage often engages in favorable hydrophobic or van der Waals interactions within nonpolar pockets of a binding site. dntb.gov.ua The oxime group, containing both hydrogen bond donors (OH group) and acceptors (N and O atoms), can form specific hydrogen bonds with amino acid residues, which is a significant difference from the parent ketone that only has a hydrogen bond acceptor. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted binding pose over time. acs.org By simulating the movements of the atoms in the ligand-receptor complex, MD provides insights into the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. acs.org Metrics like the root-mean-square deviation (RMSD) can indicate the stability of the ligand within the binding pocket. acs.org These simulations offer a dynamic view of the non-covalent interactions that govern molecular recognition. researchgate.net

| Interaction Type | Contributing Moiety | Potential Partner in a Binding Site |

| Hydrogen Bonding | Oxime (-N-OH) | Amino acid residues (e.g., Asp, Glu, Gln, Asn, Ser) |

| Hydrophobic Interactions | Adamantyl cage, ethyl group | Nonpolar amino acid residues (e.g., Leu, Val, Ile, Phe) |

| Van der Waals Forces | Entire molecule | All atoms in close proximity |

This table summarizes the principal non-covalent interactions that this compound can form, as predicted by molecular modeling techniques.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry allows for the detailed investigation of reaction pathways, providing insights into the feasibility and kinetics of chemical transformations. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. acs.org

For this compound, theoretical studies could explore various potential reactions, such as:

E/Z Isomerization: The interconversion between the (1Z) and (1E) isomers around the C=N double bond. Calculations would determine the geometry of the transition state and the activation energy barrier for this process, indicating how readily isomerization might occur. mdpi.com

Beckmann Rearrangement: A classic reaction of oximes. Computational studies can elucidate the mechanism, confirm whether it is concerted or stepwise, and calculate the energy barriers involved, predicting the reaction conditions required.

Radical Reactions: The behavior of iminyl radicals derived from oximes can be studied computationally. beilstein-journals.orgcore.ac.uk DFT calculations can model the transition states for radical cyclization or addition reactions, helping to predict reaction outcomes. acs.org

The calculation of transition state structures and their associated activation energies is fundamental to understanding reaction kinetics. acs.org These theoretical investigations can guide the design of synthetic routes and explain experimentally observed product distributions.

In Silico Modeling for Structure-Property Relationship Predictions

In silico modeling, particularly through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate a molecule's structural features with its physicochemical properties or activities. europa.eu These models are built by statistically analyzing a dataset of compounds with known properties to derive a mathematical equation that can predict the properties of new, untested molecules.

For this compound, QSPR models could be used to predict a range of fundamental properties based on its calculated molecular descriptors.

Predicted Physicochemical Properties: Molecular descriptors derived from the compound's structure, such as topological indices, constitutional descriptors (e.g., molecular weight, atom counts), and quantum chemical parameters, can be used as inputs for QSPR models. mdpi.com

| Property | Description | Relevance |

| LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound. | Influences solubility, absorption, and distribution characteristics. |

| Aqueous Solubility (LogS) | The extent to which the compound dissolves in water. | Important for formulation and environmental fate. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Correlates with membrane permeability. |

| Boiling Point | The temperature at which the compound boils at a given pressure. | A fundamental physical property. |

| Refractivity | A measure of the total polarizability of a mole of a substance. | Related to molecular volume and intermolecular forces. |

This table lists key physicochemical properties of this compound that can be predicted using in silico QSPR models.

The validity of any QSAR/QSPR model is critical and is typically assessed based on principles that include having a defined endpoint, an unambiguous algorithm, a defined domain of applicability, and robust measures of fit and predictivity. europa.eu By leveraging these predictive models, researchers can estimate the properties of this compound without the need for extensive experimental testing, accelerating the research and development process.

Research Applications and Functional Materials Development Based on 1z 1 1 Adamantyl Ethanone Oxime

Role as Key Intermediates in Advanced Organic Synthesis

The oxime functional group is a versatile platform in chemistry, with significant applications in catalysis and organic functional group transformations. rsc.org The presence of the bulky adamantyl group on (1Z)-1-(1-adamantyl)ethanone oxime provides a unique scaffold for creating complex molecules with specific three-dimensional orientations.

Precursors for the Construction of Diverse Nitrogen-Containing Heterocycles

Oximes are well-established precursors for synthesizing nitrogen-containing heterocycles, which are foundational structures in many pharmaceuticals and functional materials. The oxime group can undergo various cyclization reactions, serving as a source of nitrogen for rings like isoxazoles, pyridines, and pyrazoles. While specific literature detailing the cyclization of this compound is specialized, the general reactivity of oximes is widely documented. For instance, the synthesis of oxazole (B20620) and pyrazoline moieties often involves chalcone-like precursors which can be derived from ketoximes. The adamantyl group in this context would impart significant steric influence on the reaction pathways and confer unique physical properties, such as increased thermal stability and solubility in organic media, to the resulting heterocyclic products. The development of ligands and coordination complexes often relies on such synthetic routes to create biomimetic models of metalloenzyme active sites. umich.edu

Building Blocks for Complex Molecular Architectures and Scaffolds

The adamantane (B196018) unit is a highly valued building block in medicinal chemistry and materials science due to its rigid, cage-like structure and lipophilic nature. acs.org This makes this compound a significant building block for creating more complex molecular architectures. The adamantane moiety can serve as a robust anchor or scaffold, from which other functional groups can be elaborated via the oxime handle. This approach is crucial in the design of compounds for drug discovery, where the adamantane cage can interact with hydrophobic pockets in biological targets. acs.org Furthermore, the use of adamantane derivatives is a known strategy in the synthesis of complex structures, including those relevant to natural products and biologically active molecules. acs.org

Contributions to Advanced Materials Science

The unique combination of a photoreactive group (oxime) and a bulky, stable scaffold (adamantane) positions this compound and its derivatives as promising candidates for the development of advanced materials.

Development of Photoinitiators and Photoreactive Systems

Oxime esters, derived from parent oxime compounds, are recognized as highly efficient Type I photoinitiators, which generate free radicals upon exposure to UV or visible light. rsc.orggoogle.com This process typically involves the cleavage of the N-O bond in the oxime ester. mdpi.com These generated radicals can then initiate polymerization, making them essential components in photocurable resins, coatings, and 3D printing applications. rsc.org

A novel anthraquinone-based oxime ester, for example, has been shown to be an effective Type I visible-light photoinitiator for the free-radical polymerization of acrylate (B77674) monomers. rsc.org Similarly, coumarin-based oxime esters demonstrate strong absorption in the UV-A range and undergo efficient photolysis, making them suitable for UV-LED curable coatings. mdpi.com The incorporation of an adamantyl group into an oxime ester photoinitiator could enhance properties such as thermal stability, solubility in nonpolar monomer formulations, and potentially reduce migration of the initiator from the cured polymer matrix due to its bulk.

| Photoinitiator Type | General Structure | Activation Mechanism | Potential Influence of Adamantyl Group |

| Oxime Ester | R1(C=N-O-C=O)R2 | N-O bond cleavage upon photoexcitation mdpi.com | Increased thermal stability, improved solubility, reduced migration |

Functional Materials Design and Fabrication

The utility of this compound extends to the design and fabrication of functional materials. As a precursor to photoinitiators, it plays a role in producing highly cross-linked polymers and composites with tailored properties. rsc.org The adamantane group's rigidity can be imparted to the final material, potentially enhancing its mechanical strength and thermal resistance. This is particularly relevant in the creation of specialized photoresists and advanced coatings where durability and precise patterning are required. google.comepo.org The ability to generate reactive species under light allows for spatial and temporal control over material formation, a key advantage in modern manufacturing and microfabrication.

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The adamantane group is a classic "guest" molecule in host-guest chemistry, known for its strong and specific binding affinity for cyclodextrin (B1172386) "hosts." mdpi.com

The adamantyl moiety of this compound can readily participate in such host-guest interactions. For example, β-cyclodextrin forms stable inclusion complexes with a variety of adamantane derivatives, encapsulating the adamantane cage within its hydrophobic cavity. mdpi.com This interaction can be used to construct self-assembling systems, drug delivery vehicles, and molecular sensors. The oxime functionality provides a convenient point for further chemical modification, allowing the adamantane guest to be tethered to other molecules or surfaces. This dual functionality enables the creation of complex supramolecular assemblies where the adamantane-cyclodextrin interaction provides the binding motif, and the oxime-derived portion introduces additional functions. rsc.orgmdpi.comresearchgate.net

| Host Molecule | Guest Moiety | Primary Interaction | Potential Application |

| β-Cyclodextrin | Adamantane | Hydrophobic interaction mdpi.com | Drug delivery, self-assembly, molecular sensing |

Utility in Coordination Chemistry and Ligand Design for Metal Complexes

The oxime functional group (>C=N-OH) is a versatile ligand in coordination chemistry, capable of coordinating with a variety of metal ions through its nitrogen and oxygen atoms. nih.govresearchgate.net The presence of the adamantane moiety in this compound introduces significant steric bulk, which can influence the geometry and stability of the resulting metal complexes. nih.gov This steric hindrance can be strategically employed to create specific coordination environments around a metal center, a key aspect of designing catalysts and functional materials. mdpi.com

The oxime group's ability to form stable complexes with transition metals is well-documented. rdd.edu.iqorientjchem.org For instance, oxime-based ligands are known to form pseudo-macrocyclic mononuclear complexes with copper (II), exhibiting high selectivity due to the metal ion's ideal fit within the cavity created by two hydrogen-bonded ligands. nih.gov While specific studies on the coordination complexes of this compound are not extensively detailed in the provided results, the general principles of oxime coordination chemistry suggest its potential in forming stable complexes with various transition metals. The adamantane group's lipophilicity can also enhance the solubility of these complexes in nonpolar solvents, a desirable property for certain catalytic applications.

Furthermore, the oxime functionality can act as a bridge between metal centers, leading to the formation of polynuclear complexes. nih.gov This characteristic is crucial in the development of materials with interesting magnetic or electronic properties. The rigid and well-defined structure of the adamantane cage can help control the spatial arrangement of these polynuclear assemblies. rsc.org

Foundational Research in Bioactive Molecule Design

The adamantane scaffold is a well-established pharmacophore in medicinal chemistry, known to enhance the lipophilicity and metabolic stability of drug candidates. rsc.orgscispace.com This has led to extensive research into adamantane-containing compounds, including oxime derivatives, for a range of biological applications.

The rigid, three-dimensional structure of the adamantane cage makes it an excellent scaffold for molecular recognition. mdpi.comrsc.org Its size and shape allow for specific interactions with the binding sites of biological macromolecules, such as enzymes and receptors. rsc.org This "lock-and-key" type of interaction is fundamental to the design of potent and selective enzyme inhibitors.

Adamantane derivatives have been investigated as inhibitors for a variety of enzymes. For example, adamantyl ureas have shown potent inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation. nih.govescholarship.orgbohrium.com The adamantane group's bulkiness can be advantageous, as it can occupy hydrophobic pockets within the enzyme's active site, leading to strong binding. nih.gov Studies have shown that even small modifications to the adamantane scaffold, such as the addition of methyl groups, can significantly impact inhibitory potency. nih.gov

The adamantane scaffold has also been utilized in the development of inhibitors for other enzymes, including urease, α-glucosidase, and carbonic anhydrase. researchgate.net In these studies, the adamantane moiety is often linked to other chemical groups to create hybrid molecules with enhanced inhibitory activity. The tripodal arrangement of ligands on an adamantane scaffold has been shown to be an effective recognition motif for cell surfaces. nih.gov

The ability of adamantane to participate in supramolecular interactions, such as forming inclusion complexes with cyclodextrins, further expands its utility in molecular recognition and drug delivery systems. mdpi.comrsc.orgrsc.org

Adamantane derivatives, including those with oxime functionalities, have demonstrated a broad spectrum of biological activities. ksu.edu.saresearchgate.net The introduction of an oxime group can significantly alter the biological profile of a molecule compared to its carbonyl precursor, due to differences in polarity and hydrogen bonding capabilities. nih.gov

Antifungal Activity: Adamantane oxime ethers have shown promising antifungal activity. mdpi.com For instance, certain derivatives have exhibited high efficacy against Sclerotinia sclerotiorum and Botrytis cinerea. mdpi.com The mechanism of action for some antifungal oxime ester derivatives against B. cinerea involves altering the morphology and ultrastructure of the mycelium, increasing cell membrane permeability, and causing dysfunction of the nucleus and mitochondria, ultimately leading to apoptosis. acs.org

Antiviral Activity: Adamantane derivatives have a long history in antiviral research, with amantadine (B194251) being an early example of a successful anti-influenza drug. scispace.com While specific antiviral studies on this compound are limited, research on other adamantane derivatives continues. For example, some adamantane derivatives have been synthesized and tested for their activity against smallpox vaccine virus. researchgate.net Other research has focused on designing non-adamantane compounds, such as pinane (B1207555) oxime derivatives, to target drug-resistant influenza strains. nih.gov Oxime derivatives of other scaffolds, like betulonic acid, have also shown anti-HIV and anti-HSV activity. rsc.org

Anti-inflammatory Activity: Adamantane-containing molecules, including oxime esters and ethers, have been designed and evaluated as anti-inflammatory agents. nih.govmdpi.com Some of these compounds have exhibited activity comparable to the well-known anti-inflammatory drug diclofenac. nih.govmdpi.com The mechanism of action for some adamantane derivatives involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase, which are key players in the inflammatory cascade. researchgate.netebi.ac.uk Adamantyl isothiourea derivatives have been shown to suppress inflammation by inhibiting the TLR4-MyD88-NF-κB signaling pathway. nih.gov

Anticancer Activity: The antiproliferative properties of adamantane derivatives have been a significant area of investigation. researchgate.netnih.govresearchgate.net Adamantane-based compounds have been found to induce apoptosis in various cancer cell lines. nih.gov For instance, adamantyl isothiourea derivatives have shown cytotoxic effects against hepatocellular carcinoma. nih.gov The introduction of an oxime group into certain molecular backbones has been reported to enhance anticancer activity. nih.govencyclopedia.pub The mechanism for some adamantane-based compounds targeting the sigma-2 receptor, which is overexpressed in many tumors, has been explored through in silico and in vitro studies. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For adamantyl oxime derivatives, SAR investigations focus on how modifications to the adamantane cage, the oxime group, and any other substituents influence their interaction with biological targets.

For example, in the development of soluble epoxide hydrolase inhibitors, systematic studies on adamantyl ureas have shown that the number and position of substituents on the adamantane ring have a significant effect on inhibitory potency and metabolic stability. nih.govescholarship.org The introduction of a single methyl group can increase potency, while additional methyl groups may decrease stability. nih.gov

In the context of anti-inflammatory adamantane derivatives, the nature of the bridge linking two lipophilic centers (e.g., oxime ester vs. oxime ether) has been shown to be a critical determinant of activity. nih.gov Similarly, for antifungal adamantane oxime ethers, the nature of the substituent on the ether portion can dramatically impact efficacy against different fungal species. mdpi.com

SAR studies on adamantane-based sigma-2 receptor ligands revealed that substitutions on an associated aromatic ring were generally well-tolerated, while replacing the aromatic ring with an adamantane group was detrimental to activity, suggesting that aromatic interactions are important for binding. publish.csiro.au For pinane oxime derivatives targeting influenza A, SAR analysis combined with molecular docking helped identify the most potent compound and its binding mode. nih.gov These studies highlight the importance of systematic structural modifications to elucidate the key features required for potent and selective biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.